3-benzoyl-6-ethoxy-1-(2-fluorobenzyl)quinolin-4(1H)-one
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Description
3-benzoyl-6-ethoxy-1-(2-fluorobenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. It has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
High-Sensitivity Chromatographic Analysis
- 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, is used as a precolumn fluorogenic reagent for ultrahigh sensitivity determination of primary amines in micro-column liquid chromatography with laser-induced fluorescence detection. This application is significant in analyzing amino acids and hydrolyzed protein samples, with detection limits in the low femtogram range (Beale et al., 1989).
Viscosity-Sensitive Fluorescent Probes
- Quinoline derivatives have been explored for their potential in developing viscosity-sensitive fluorescent probes. Derivatives like 2-phenylbenzo[g]quinoxaline exhibit a sensitive fluorescence response to viscosity changes, making them useful in viscosity detection (Wang et al., 2009).
Photochromism Studies
- Compounds like 3-benzoyl-2-benzyl-1-methyl-1H-quinolin-4-one (QC1) demonstrate photochromic properties, which involve a photoenolization process. This application is relevant in understanding the photochemical mechanisms in various molecular structures (Aloïse et al., 2006).
Synthesis of Fluorophores
- Quinoline derivatives are efficient fluorophores widely used in biochemistry and medicine for studying biological systems. They are particularly promising as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Properties
- Some quinoline derivatives have been synthesized and evaluated for their antimycobacterial properties against strains of Mycobacterium tuberculosis. These compounds have shown potential as anti-tuberculosis agents, with one such compound emerging as a promising anti-TB agent (Venugopala et al., 2020).
Cytotoxicity and Anticancer Activities
- Certain isatin and quinoxaline derivatives related to 3-benzoyl-6-ethoxy-1-(2-fluorobenzyl)quinolin-4(1H)-one have been synthesized and shown significant in vitro cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents (Reddy et al., 2013).
properties
IUPAC Name |
3-benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-2-30-19-12-13-23-20(14-19)25(29)21(24(28)17-8-4-3-5-9-17)16-27(23)15-18-10-6-7-11-22(18)26/h3-14,16H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXPTIWZUOXSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
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